1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Description
1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a phenylpyrimidine moiety with a tetrahydrobenzothiazole and an azetidine carboxamide group
Properties
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c27-20(25-21-24-16-8-4-5-9-18(16)28-21)15-11-26(12-15)19-10-17(22-13-23-19)14-6-2-1-3-7-14/h1-3,6-7,10,13,15H,4-5,8-9,11-12H2,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWGZLWXBVOSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Lactams
β-Lactams undergo ring expansion with ammonia or amines to yield azetidines. For example, treatment of N-protected β-lactams with ammonium chloride under basic conditions generates 3-aminoazetidines. Subsequent oxidation or carboxylation at the 3-position provides azetidine-3-carboxylic acid.
- N-Benzyl-β-lactam (1.0 equiv) is refluxed with ammonium chloride (2.0 equiv) in methanol under hydrogenation conditions (40 psi H₂, 60°C, 72 hours).
- The resulting 3-aminoazetidine is treated with ethyl chloroformate to protect the amine.
- Oxidation with KMnO₄ in acidic medium yields azetidine-3-carboxylic acid (73% isolated yield).
Functionalization of Azetidine Intermediates
Azetidine-3-carboxylic acid is activated as an acyl chloride (using SOCl₂ or oxalyl chloride) for amide coupling. Alternatively, mixed carbonates or active esters (e.g., NHS esters) facilitate conjugation with amines under mild conditions.
Preparation of 6-Phenylpyrimidin-4-yl Building Blocks
The 6-phenylpyrimidin-4-yl group is constructed via cyclocondensation or cross-coupling. WO2012170976A2 outlines methods for analogous pyrimidines:
Biginelli-Type Cyclocondensation
Ethyl acetoacetate, benzaldehyde derivatives, and urea condense under acidic conditions to form dihydropyrimidinones, which are dehydrogenated to pyrimidines.
- 4-Phenoxyphenylacetonitrile (1.0 equiv) reacts with ethyl bromoacetate (1.2 equiv) in THF with Zn dust, yielding β-ketoester intermediates.
- Cyclization with thiourea in sodium ethoxide generates 6-arylpyrimidin-4(3H)-ones (85–93% yield).
- Chlorination with POCl₃ converts the hydroxyl group to a chloro substituent (94% yield), producing 4-chloro-6-phenylpyrimidine.
Suzuki-Miyaura Cross-Coupling
Synthesis of 4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine
The tetrahydrobenzothiazole moiety is prepared via cyclization of cyclohexenyl precursors with thiourea:
- Cyclohexanone is condensed with thiourea in ethanol/HCl, forming 2-aminocyclohex-1-enethiol.
- Oxidation with H₂O₂ in acetic acid yields 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (67% yield over two steps).
Convergent Assembly of the Target Molecule
Azetidine-Pyrimidine Coupling
The 4-chloro-6-phenylpyrimidine undergoes nucleophilic substitution with azetidine-3-carboxylic acid derivatives:
- Azetidine-3-carboxylic acid (1.2 equiv) is deprotonated with NaH (2.0 equiv) in DMF.
- 4-Chloro-6-phenylpyrimidine (1.0 equiv) is added, and the mixture is heated at 50°C for 6 hours.
- The product, 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxylic acid, is isolated by extraction and recrystallization (65–70% yield).
Amide Bond Formation
The carboxylic acid is coupled to the tetrahydrobenzothiazol-2-amine using standard carbodiimide chemistry:
- 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid (1.0 equiv) is activated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DCM.
- 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine (1.2 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
- Purification via silica gel chromatography (CHCl₃/MeOH 9:1) affords the target compound (58–63% yield).
Analytical Characterization and Validation
Critical spectroscopic data for intermediate and final compounds align with literature precedents:
Table 1: Representative Characterization Data
Optimization Challenges and Alternatives
- Azetidine Ring Strain : Smaller reaction scales (<1 mmol) and low-temperature conditions minimize ring-opening side reactions.
- Pyrimidine Solubility : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
- Amide Coupling Efficiency : Microwave-assisted synthesis (100°C, 30 minutes) improves yields to 72%.
Chemical Reactions Analysis
1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the azetidine carboxamide group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine carboxamide group, where nucleophiles can replace the carboxamide group with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.
Material Science: The compound’s structural properties make it a subject of interest in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor (mAChR), enhancing the receptor’s response to acetylcholine . This modulation can lead to improved cognitive function and has potential therapeutic applications in treating cognitive deficits observed in Alzheimer’s disease and schizophrenia.
Comparison with Similar Compounds
1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
6-Phenylpyrimidin-4-ones: These compounds also act as positive allosteric modulators at the M1 muscarinic acetylcholine receptor but differ in their structural modifications and pharmacological profiles.
Tetrahydrobenzothiazole Derivatives: These compounds share the tetrahydrobenzothiazole moiety and are studied for their potential therapeutic applications in various diseases.
The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple molecular targets and exhibit diverse pharmacological activities.
Biological Activity
The compound 1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structures : Pyrimidine and benzothiazole rings.
- Functional Groups : An azetidine moiety and a carboxamide group.
The molecular formula is , and it has a molecular weight of approximately 373.47 g/mol.
Anticancer Properties
Research indicates that derivatives of pyrimidine and benzothiazole exhibit significant anticancer activity. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Growth : In vitro studies have shown that the compound can significantly reduce the viability of several cancer cell lines, including breast and lung cancer cells.
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways. For instance, a study demonstrated that treatment with the compound resulted in increased levels of cleaved caspases in treated cells compared to controls.
Anti-inflammatory Effects
The compound shows promise as an anti-inflammatory agent:
- Cytokine Modulation : It has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains:
- Inhibition Zone Assays : The compound demonstrated significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- Targeting Kinases : The phenylpyrimidine moiety may interact with specific kinases involved in cell cycle regulation.
- DNA Interaction : The benzothiazole component may intercalate with DNA, disrupting replication processes.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated:
- A dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
- Enhanced apoptosis markers were observed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Activity
Another research article focused on the anti-inflammatory effects of the compound using a murine model of acute inflammation. Key findings included:
- A significant reduction in paw edema after administration of the compound compared to the control group.
- Histopathological examination revealed decreased infiltration of inflammatory cells in treated animals.
Data Summary Table
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s azetidine core, 6-phenylpyrimidin-4-yl group, and 4,5,6,7-tetrahydro-1,3-benzothiazole moiety contribute to its activity. The azetidine ring provides conformational rigidity, while the pyrimidine and benzothiazole groups enable π-π stacking and hydrogen bonding with biological targets. These structural motifs are critical for interactions with enzymes or receptors, such as kinase inhibition or protein binding .
Q. What synthetic strategies are commonly employed to prepare this compound?
Synthesis typically involves:
- Azetidine ring formation : Via cyclization of β-amino alcohols or nucleophilic substitution reactions.
- Coupling reactions : The pyrimidine and benzothiazole moieties are introduced using Suzuki-Miyaura cross-coupling or SNAr (nucleophilic aromatic substitution) reactions.
- Benzothiazole synthesis : Cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
Q. Which analytical methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integrity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity.
- HPLC : Ensures >95% purity, critical for biological assays.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
- Temperature control : Pyrimidine couplings require 80–100°C for 12–24 hours to avoid side reactions .
Q. What computational and experimental approaches are used to identify biological targets?
- Molecular docking : Predicts binding affinity to kinases or GPCRs using software like AutoDock or Schrödinger.
- Enzyme inhibition assays : Measures IC₅₀ values against target enzymes (e.g., EGFR, CDK2) in vitro.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein interaction partners .
Q. How can contradictory bioactivity data across studies be resolved?
- Structural validation : Confirm compound identity via X-ray crystallography to rule out isomerism or impurities.
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).
- Dose-response curves : Compare EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
Q. What strategies are employed to design analogs with enhanced selectivity?
- Heterocycle substitution : Replace pyrimidine with pyridine or triazole to alter steric/electronic profiles.
- Side-chain modification : Introduce fluorinated or methyl groups to improve metabolic stability and target binding.
- Scaffold hopping : Replace azetidine with piperidine or pyrrolidine to explore conformational flexibility .
Q. How do researchers address challenges in data reproducibility for in vivo studies?
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models.
- Dose optimization : Use allometric scaling from in vitro IC₅₀ values to in vivo doses.
- Control groups : Include vehicle and positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
